molecular formula C14H11ClN2O B13679755 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13679755
M. Wt: 258.70 g/mol
InChI Key: HZURJTFCXSQOJX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

HZURJTFCXSQOJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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